molecular formula C17H20FN3O4S B11258146 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

Cat. No.: B11258146
M. Wt: 381.4 g/mol
InChI Key: GMWALIFUJYXOKU-UHFFFAOYSA-N
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Description

1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

The synthesis of 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using pyrrolidine and a sulfonyl chloride reagent.

    Acetylation with 4-fluorophenoxyacetyl chloride: The final step involves the acetylation of the pyrazole derivative with 4-fluorophenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Scientific Research Applications

1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the role of specific proteins or enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole: This compound lacks the pyrrolidin-1-ylsulfonyl group, which may result in different biological activity and chemical properties.

    1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole: The substitution of the fluorine atom with chlorine can lead to changes in reactivity and biological activity.

    1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(morpholin-1-ylsulfonyl)-1H-pyrazole: Replacing the pyrrolidine ring with a morpholine ring can alter the compound’s pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20FN3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

1-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-2-(4-fluorophenoxy)ethanone

InChI

InChI=1S/C17H20FN3O4S/c1-12-17(26(23,24)20-9-3-4-10-20)13(2)21(19-12)16(22)11-25-15-7-5-14(18)6-8-15/h5-8H,3-4,9-11H2,1-2H3

InChI Key

GMWALIFUJYXOKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCC3

Origin of Product

United States

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